molecular formula C10H6BrClO2 B13458329 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde

3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13458329
M. Wt: 273.51 g/mol
InChI Key: BUWAUUREZYUURP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group as substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzaldehyde.

    Alkylation Reaction: The key step involves the alkylation of 3-bromo-5-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of reactive functional groups like the aldehyde and alkyne moieties suggests potential for covalent modification of biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6BrClO2

Molecular Weight

273.51 g/mol

IUPAC Name

3-bromo-5-chloro-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H6BrClO2/c1-2-3-14-10-7(6-13)4-8(12)5-9(10)11/h1,4-6H,3H2

InChI Key

BUWAUUREZYUURP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1Br)Cl)C=O

Origin of Product

United States

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